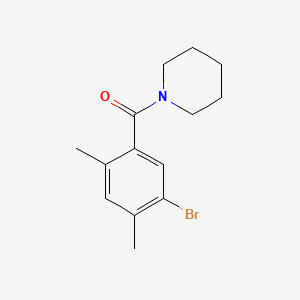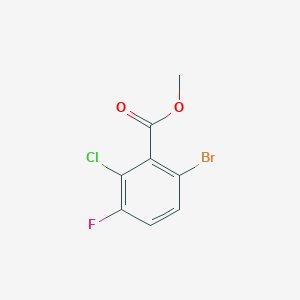
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyethyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
1,3,5-Triazines: Another class of heterocycles with applications in medicinal chemistry and materials science.
Pyrazolines: Reduced forms of pyrazoles that exhibit different chemical reactivity and biological properties.
Uniqueness
5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
5-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4O/c1-12-3-2-11-7(9)6(4-8)5-10-11/h5H,2-3,9H2,1H3 |
InChIキー |
RAGJERVRBJTUDD-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=C(C=N1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)





![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
